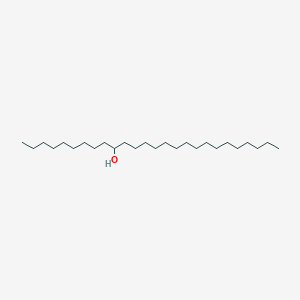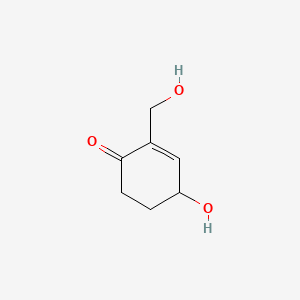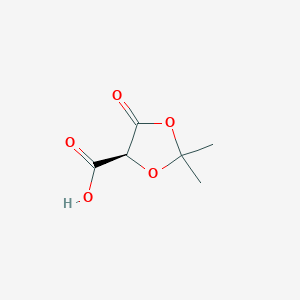
2-Heptylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptylbutanedioic acid: is an organic compound with the molecular formula C11H20O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylbutanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives followed by decarboxylation. For instance, the reaction of heptyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide can yield the desired product after hydrolysis and decarboxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Heptylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Esters or amides.
Scientific Research Applications
2-Heptylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Heptylbutanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Comparison with Similar Compounds
- 2-Heptylhexanedioic acid
- 2-Heptylpentanedioic acid
- 2-Heptylbutanedioic acid
Comparison: this compound is unique due to its specific chain length and the presence of two carboxyl groups. This structure imparts distinct chemical properties, such as solubility and reactivity, compared to other similar dicarboxylic acids. Its specific chain length may also influence its biological activity and industrial applications.
Properties
CAS No. |
3507-63-9 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-heptylbutanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-6-7-9(11(14)15)8-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
XEMGZCWREZSLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
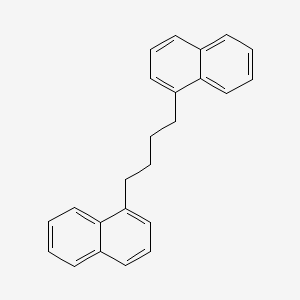
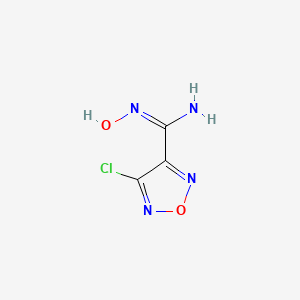
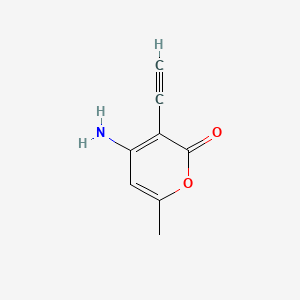
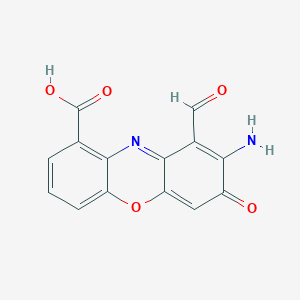
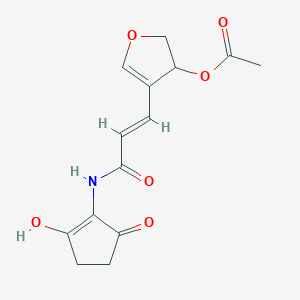
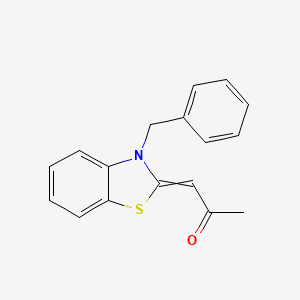

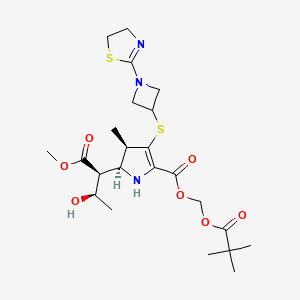
![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
